molecular formula C18H21FN2O2 B5670434 (1S*,5R*)-3-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,9-diazabicyclo[3.3.2]decan-10-one

(1S*,5R*)-3-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No. B5670434
M. Wt: 316.4 g/mol
InChI Key: JJCIFJWFZSYXOR-IUODEOHRSA-N
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Description

This compound belongs to a family of bicyclic molecules that exhibit unique chemical and physical properties due to their intricate structures. Bicyclic compounds like this one are of interest in synthetic organic chemistry for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves complex reactions, including cycloadditions, annulations, and rearrangements. For instance, the (3+3)-annulation process of donor-acceptor cyclopropanes using synergistic catalysis represents a method that might parallel the synthesis approach for our compound of interest (Petzold, Jones, & Werz, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction, revealing chair-boat conformations and detailing the spatial arrangement of atoms within the molecule. For example, the molecular structure of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one was determined to exhibit intermolecular hydrogen bonds, stabilizing the molecule's conformation (Wu et al., 2015).

Chemical Reactions and Properties

Bicyclic compounds engage in a variety of chemical reactions, leveraging the unique reactivity of their cyclic structures. These reactions are often influenced by the steric and electronic properties of the substituents attached to the core bicyclic framework. For example, the synthesis and reactivity of 9-azabicyclo[4.2.1]nonan-1-ols demonstrate the tautomerism and potential for various chemical transformations inherent in such structures (Smith, Justice, & Malpass, 1994).

properties

IUPAC Name

(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-6-4-13(5-7-14)18(8-9-18)17(23)21-10-12-2-1-3-15(11-21)20-16(12)22/h4-7,12,15H,1-3,8-11H2,(H,20,22)/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCIFJWFZSYXOR-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)NC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H](C1)NC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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